![molecular formula C20H34O3 B11928867 (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol](/img/structure/B11928867.png)
(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol is a complex organic molecule characterized by its tetracyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol typically involves multi-step organic reactions. The process begins with the formation of the tetracyclic core, followed by the introduction of hydroxyl groups through selective oxidation reactions. Key reagents used in these steps include strong oxidizing agents such as potassium permanganate or chromium trioxide, and the reactions are often carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the yield and purity of the final product. Industrial methods also emphasize the importance of waste management and environmental considerations, ensuring that the synthesis process is both economically and ecologically sustainable.
Análisis De Reacciones Químicas
Types of Reactions
(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Thionyl chloride, phosphorus tribromide, or amines under reflux conditions.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can further be utilized in different chemical syntheses or applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has shown potential as a pharmacophore, a part of a molecule responsible for its biological activity. It can be used in the design of new drugs targeting specific enzymes or receptors, contributing to the development of treatments for various diseases.
Industry
Industrially, the compound is utilized in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance materials.
Mecanismo De Acción
The mechanism of action of (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with these targets, leading to changes in their activity or function. The compound’s tetracyclic structure also allows it to fit into specific binding sites, enhancing its efficacy and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,2S,6R,7R,10S,12S,13S)-6-(hydroxymethyl)-2,6,13-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
- (1R,2S,7S,10S,12S,13S)-13-(hydroxymethyl)-2,6,6-trimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol
Uniqueness
Compared to similar compounds, (2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[103101,1002,7]hexadecan-13-ol stands out due to its specific stereochemistry and the presence of multiple hydroxyl groups
Propiedades
Fórmula molecular |
C20H34O3 |
|---|---|
Peso molecular |
322.5 g/mol |
Nombre IUPAC |
(2S,6R,7R,10S,12R,13R)-6,13-bis(hydroxymethyl)-2,6-dimethyltetracyclo[10.3.1.01,10.02,7]hexadecan-13-ol |
InChI |
InChI=1S/C20H34O3/c1-17(12-21)6-3-7-18(2)16(17)5-4-14-10-15-11-19(14,18)8-9-20(15,23)13-22/h14-16,21-23H,3-13H2,1-2H3/t14-,15+,16-,17-,18-,19?,20-/m0/s1 |
Clave InChI |
VHWTVINEPPOCLA-XLABTPETSA-N |
SMILES isomérico |
C[C@]1(CCC[C@]2([C@H]1CC[C@@H]3C24CC[C@@]([C@H](C3)C4)(CO)O)C)CO |
SMILES canónico |
CC1(CCCC2(C1CCC3C24CCC(C(C3)C4)(CO)O)C)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


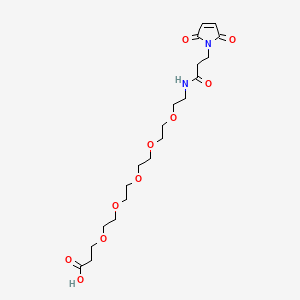
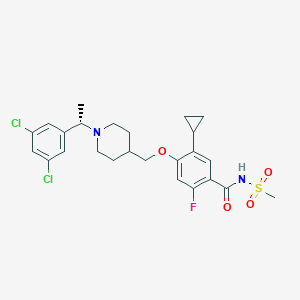
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)


![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)
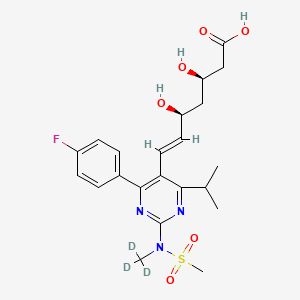
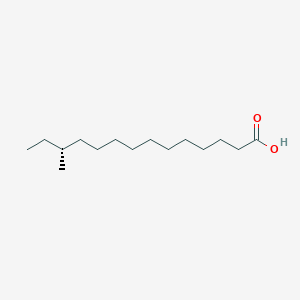
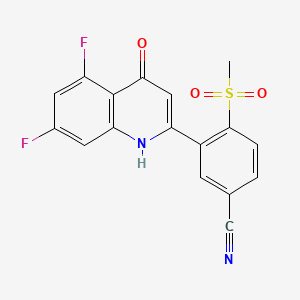
![2-(Dodecyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(dodecyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11928847.png)
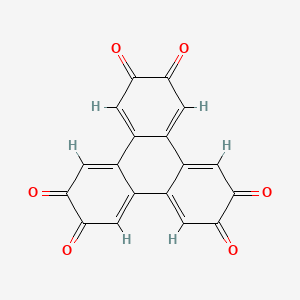
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

